6-Hydrazinylpyridine-3-sulfonamide
Overview
Description
6-Hydrazinylpyridine-3-sulfonamide is a chemical compound with the molecular formula C5H8N4O2S and a molecular weight of 188.21 g/mol It is characterized by the presence of a hydrazinyl group attached to a pyridine ring, which is further substituted with a sulfonamide group
Scientific Research Applications
6-Hydrazinylpyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
Target of Action
The primary targets of 6-Hydrazinylpyridine-3-sulfonamide are bacterial enzymes, specifically dihydropteroate synthetase and carbonic anhydrase . These enzymes play crucial roles in bacterial metabolism and survival, making them ideal targets for antibacterial drugs .
Mode of Action
This compound acts as a competitive inhibitor of its target enzymes . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of dihydropteroate synthetase, thereby blocking the enzyme’s active site and preventing the synthesis of folic acid, which is essential for bacterial DNA synthesis .
Biochemical Pathways
By inhibiting dihydropteroate synthetase, this compound disrupts the folate synthesis pathway in bacteria . This leads to a deficiency in folic acid, which is necessary for the synthesis of nucleotides that make up DNA. As a result, bacterial DNA synthesis is hindered, leading to inhibited growth and replication .
Result of Action
The ultimate result of this compound’s action is the inhibition of bacterial growth and replication . By blocking the synthesis of folic acid, the drug prevents bacteria from producing the nucleotides needed for DNA synthesis. This halts bacterial replication and allows the immune system to eliminate the infection .
Biochemical Analysis
Cellular Effects
Sulfonamides are known to have profound effects on cellular functions
Molecular Mechanism
Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid, a crucial component for DNA replication
Dosage Effects in Animal Models
The dosage effects of 6-Hydrazinylpyridine-3-sulfonamide in animal models have not been reported. Sulfonamides are generally used in veterinary medicine to treat various diseases .
Metabolic Pathways
Sulfonamides are known to interfere with the metabolic pathways of bacteria, inhibiting the synthesis of folic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydrazinylpyridine-3-sulfonamide typically involves the reaction of 6-chloropyridine-3-sulfonamide with hydrazine hydrate under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the substitution of the chlorine atom with the hydrazinyl group. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
6-Hydrazinylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The sulfonamide group can be reduced to form sulfonic acids or other derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed under controlled conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include azo compounds, sulfonic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
6-Hydrazinylpyridine-3-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.
6-Hydrazinylpyridine-3-phosphonamide: Contains a phosphonamide group instead of a sulfonamide group.
6-Hydrazinylpyridine-3-thioamide: Features a thioamide group in place of the sulfonamide group.
Uniqueness
6-Hydrazinylpyridine-3-sulfonamide is unique due to the presence of both hydrazinyl and sulfonamide groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
6-hydrazinylpyridine-3-sulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2S/c6-9-5-2-1-4(3-8-5)12(7,10)11/h1-3H,6H2,(H,8,9)(H2,7,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LODFJZCIJKBHNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)N)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.